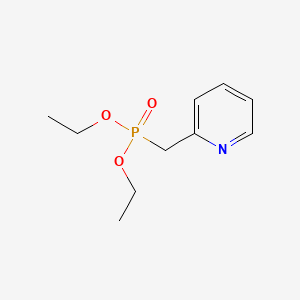

Diethyl (pyridin-2-ylmethyl)phosphonate

Description

The exact mass of the compound Diethyl (pyridin-2-ylmethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (pyridin-2-ylmethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (pyridin-2-ylmethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHMNONXSBZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193050 | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39996-87-7 | |

| Record name | Diethyl P-(2-pyridinylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39996-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039996877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (pyridin-2-ylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (pyridin-2-ylmethyl)phosphonate: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (pyridin-2-ylmethyl)phosphonate, a key intermediate in the synthesis of advanced therapeutic agents. The document details the compound's fundamental molecular and physical properties, provides a robust, step-by-step synthesis protocol, and offers a thorough characterization using spectroscopic methods. Furthermore, it delves into the critical application of this molecule in the development of himbacine analogs, a class of potent thrombin receptor antagonists with significant therapeutic potential in the management of thrombotic diseases. The guide is intended to equip researchers and drug development professionals with the essential knowledge to synthesize, characterize, and effectively utilize Diethyl (pyridin-2-ylmethyl)phosphonate in their research endeavors.

Introduction

Diethyl (pyridin-2-ylmethyl)phosphonate is a specialty organophosphorus compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a diethyl phosphonate group via a methylene bridge, makes it a valuable building block for the synthesis of complex heterocyclic molecules. Of particular importance is its role as a key precursor in the synthesis of himbacine analogs, which have emerged as a promising class of antiplatelet agents.[1][2][3][4][5] This guide will provide an in-depth exploration of Diethyl (pyridin-2-ylmethyl)phosphonate, from its fundamental properties to its pivotal role in the synthesis of next-generation antithrombotic therapies.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of Diethyl (pyridin-2-ylmethyl)phosphonate is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆NO₃P | [6] |

| Molecular Weight | 229.21 g/mol | [6] |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)pyridine | [6] |

| CAS Number | 39996-87-7 | [6] |

| Appearance | Colorless to pale yellow liquid | Commercially available data |

| Melting Point | Not available (liquid at room temperature) | N/A |

| Boiling Point | ~115-119 °C at 9 mmHg | [7] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethanol) | General chemical knowledge |

Synthesis Protocol: A Modified Arbuzov Reaction

The synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate is typically achieved through a variation of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This method provides a reliable and scalable route to the desired product.

Reaction Principle

The synthesis involves the reaction of 2-(chloromethyl)pyridine hydrochloride with triethyl phosphite. The reaction proceeds via an initial quaternization of the pyridine nitrogen by the alkyl halide, which is then followed by the classic Arbuzov rearrangement to yield the final phosphonate product. The use of the hydrochloride salt of 2-(chloromethyl)pyridine is crucial for activating the substrate towards nucleophilic attack by the phosphite.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate.

Detailed Step-by-Step Methodology

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is assembled.

-

Reactant Charging: The flask is charged with 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and anhydrous toluene.

-

Addition of Phosphite: Triethyl phosphite (1.1 eq) is added to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).[7]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Diethyl (pyridin-2-ylmethyl)phosphonate as a colorless to pale yellow oil.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized Diethyl (pyridin-2-ylmethyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.55 (d, J = 4.8 Hz, 1H, Py-H6)

-

δ 7.65 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)

-

δ 7.25 (d, J = 7.8 Hz, 1H, Py-H3)

-

δ 7.15 (dd, J = 7.5, 4.9 Hz, 1H, Py-H5)

-

δ 4.10 (quint, J = 7.1 Hz, 4H, 2 x OCH₂)

-

δ 3.40 (d, JHP = 21.8 Hz, 2H, PCH₂)

-

δ 1.25 (t, J = 7.1 Hz, 6H, 2 x CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 154.5 (d, JCP = 8.1 Hz)

-

δ 149.5

-

δ 136.8

-

δ 124.0

-

δ 122.5

-

δ 62.5 (d, JCP = 6.7 Hz)

-

δ 35.8 (d, JCP = 138.5 Hz)

-

δ 16.4 (d, JCP = 6.0 Hz)

-

-

³¹P NMR (162 MHz, CDCl₃):

-

δ 23.5

-

The characteristic downfield shift of the methylene protons adjacent to the phosphorus atom and the large coupling constant (JHP) are key diagnostic features in the ¹H NMR spectrum. The ³¹P NMR shows a single resonance at approximately 23.5 ppm, which is typical for this class of phosphonates.[8][9]

Application in Drug Development: Synthesis of Himbacine Analogs

Diethyl (pyridin-2-ylmethyl)phosphonate is a crucial building block in the synthesis of himbacine analogs, which are potent and selective antagonists of the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1][2][3][4][5]

The Horner-Wadsworth-Emmons Reaction

The phosphonate moiety of Diethyl (pyridin-2-ylmethyl)phosphonate is primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective formation of a carbon-carbon double bond, which is a key step in the construction of the complex tricyclic core of himbacine analogs.

In a typical HWE reaction, the phosphonate is first deprotonated with a strong base (e.g., sodium hydride or n-butyllithium) to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a new carbon-carbon bond, ultimately leading to the formation of an alkene and a water-soluble phosphate byproduct.

Synthesis of Vorapaxar Analogs

A prominent example of a himbacine analog is Vorapaxar, a clinically approved antiplatelet medication. The synthesis of Vorapaxar and its analogs often involves the coupling of a complex aldehyde intermediate with the ylide generated from a substituted Diethyl (pyridin-2-ylmethyl)phosphonate derivative.[1]

Caption: Horner-Wadsworth-Emmons reaction in the synthesis of himbacine analogs.

Mechanism of Action of Himbacine Analogs

Himbacine analogs, such as Vorapaxar, act as antagonists of the PAR-1 receptor on the surface of platelets.[1] Thrombin, a key enzyme in the coagulation cascade, normally activates platelets by cleaving the N-terminal domain of the PAR-1 receptor, which then acts as a tethered ligand to initiate intracellular signaling and subsequent platelet aggregation. Himbacine analogs competitively bind to the PAR-1 receptor, preventing its activation by thrombin.[1] This inhibition of platelet activation is a critical mechanism for preventing arterial thrombosis, which is the underlying cause of heart attacks and strokes.

Caption: Mechanism of action of himbacine analogs as PAR-1 receptor antagonists.

Conclusion

Diethyl (pyridin-2-ylmethyl)phosphonate is a versatile and indispensable reagent in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its phosphonate group make it a valuable tool for the construction of complex molecular architectures. The pivotal role of this compound in the synthesis of potent antiplatelet agents like Vorapaxar underscores its significance in the development of life-saving therapeutics for cardiovascular diseases. This guide has provided the essential technical information for researchers to confidently synthesize, characterize, and utilize Diethyl (pyridin-2-ylmethyl)phosphonate in their pursuit of novel drug candidates.

References

-

European Patent Office. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. EP 2 046 804 B1. [Link]

-

Chelliah, M. V., et al. (2014). Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar. ACS Medicinal Chemistry Letters, 5(5), 561-565. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 217993, Diethyl (pyridin-2-ylmethyl)phosphonate. Retrieved January 23, 2026 from [Link].

-

ResearchGate. (2008). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver. [Link]

-

ResearchGate. (n.d.). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand. [Link]

-

Chackalamannil, S., et al. (2007). Heterotricyclic Himbacine Analogs as Potent, Orally Active Thrombin Receptor (Protease Activated Receptor-1) Antagonists. Journal of Medicinal Chemistry, 50(22), 5265-5268. [Link]

- Google Patents. (2017). Preparation method of diethyl methylphosphonite. CN109836456B.

-

Chelliah, M. V., et al. (2012). Discovery of nor-seco himbacine analogs as thrombin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2569-2573. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. [Link]

-

Chackalamannil, S., et al. (2008). Discovery of a Novel, Orally Active Himbacine-Based Thrombin Receptor Antagonist (SCH 530348) with Potent Antiplatelet Activity. Journal of Medicinal Chemistry, 51(11), 3061-3064. [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]

-

Chackalamannil, S., et al. (2007). Heterotricyclic himbacine analogs as potent, orally active thrombin receptor (protease activated receptor-1) antagonists. Journal of Medicinal Chemistry, 50(22), 5265-8. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

Sources

- 1. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of nor-seco himbacine analogs as thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterotricyclic himbacine analogs as potent, orally active thrombin receptor (protease activated receptor-1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethyl (pyridin-2-ylmethyl)phosphonate | C10H16NO3P | CID 217993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Diethyl (pyridin-2-ylmethyl)phosphonate structure and IUPAC name

An In-Depth Technical Guide to Diethyl (pyridin-2-ylmethyl)phosphonate: Structure, Synthesis, and Applications

Abstract

Diethyl (pyridin-2-ylmethyl)phosphonate is a versatile organophosphorus compound characterized by a pyridinyl group linked to a diethyl phosphonate moiety via a methylene bridge. This unique structure makes it a valuable bidentate ligand in coordination chemistry and a critical building block in synthetic organic chemistry. Its ability to chelate metal ions has led to the development of complexes with notable magnetic properties and potential therapeutic activities. Furthermore, it serves as a key intermediate in the synthesis of complex pharmaceutical agents, including thrombin receptor antagonists. This guide provides a comprehensive overview of its molecular structure, nomenclature, detailed synthetic protocols, spectroscopic characterization, and significant applications, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Nomenclature

Diethyl (pyridin-2-ylmethyl)phosphonate is an ester of phosphonic acid. The core structure consists of a central phosphorus (V) atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups (-OCH₂CH₃), and single-bonded to a methylene group (-CH₂-), which is in turn attached to the 2-position of a pyridine ring.

IUPAC Name: diethyl (pyridin-2-ylmethyl)phosphonate[1]

Common Synonyms:

-

2-(diethoxyphosphorylmethyl)pyridine[1]

-

Diethyl (2-pyridylmethyl)phosphonate[1]

-

2-Pyridylmethylphosphonic acid diethyl ester[1]

Chemical Structure Diagram

The two-dimensional structure of the molecule highlights the key functional groups: the pyridine ring, the phosphonate ester, and the connecting methylene bridge.

Caption: 2D Structure of Diethyl (pyridin-2-ylmethyl)phosphonate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39996-87-7 | [1][2] |

| Molecular Formula | C₁₀H₁₆NO₃P | [1] |

| Molecular Weight | 229.21 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [3] |

| SMILES | CCOP(=O)(CC1=CC=CC=N1)OCC | [1] |

Synthesis and Purification

The synthesis of diethyl (pyridin-2-ylmethyl)phosphonate is most commonly achieved via a modification of the Michaelis-Arbuzov or Michaelis-Becker reactions. The Michaelis-Becker reaction, involving the deprotonation of diethyl phosphite to form a potent nucleophile followed by reaction with an appropriate electrophile, is a field-proven method.

Causality of Experimental Choices:

-

Reactants: The synthesis utilizes diethyl phosphite and 2-(chloromethyl)pyridine (or the corresponding bromo- derivative). Diethyl phosphite serves as the source of the phosphonate group[4]. 2-(Chloromethyl)pyridine provides the pyridinylmethyl backbone.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required. Its function is to deprotonate the P-H bond of diethyl phosphite, which is weakly acidic[4]. This deprotonation generates the diethyl phosphite anion, a soft nucleophile that readily attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine.

-

Solvent: An anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential. These solvents prevent the quenching of the strong base and the phosphite anion while effectively solvating the reactants.

-

Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the base. The subsequent substitution reaction is typically allowed to warm to room temperature to ensure a reasonable reaction rate.

Experimental Protocol: Michaelis-Becker Reaction

Step 1: Preparation of the Nucleophile

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add diethyl phosphite (1.0 equivalent) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating the complete formation of the sodium diethyl phosphite salt.

Step 2: Nucleophilic Substitution

-

Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF. If using the free base, this step is more straightforward. (Note: The hydrochloride salt may need to be neutralized or used with an additional equivalent of base).

-

Add the solution of 2-(chloromethyl)pyridine to the flask containing the phosphite anion at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Workup and Purification

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by column chromatography on silica gel or by vacuum distillation to yield the pure diethyl (pyridin-2-ylmethyl)phosphonate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate.

Spectroscopic and Physicochemical Characterization

Characterization is crucial for verifying the structure and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H NMR | - Ethoxy (CH₃): Triplet (~1.3 ppm, 6H, J ≈ 7 Hz). - Ethoxy (OCH₂): Multiplet or doublet of quartets (~4.1 ppm, 4H) due to coupling with both CH₃ protons and the ³¹P nucleus. - Methylene bridge (P-CH₂-Py): Doublet (~3.3 ppm, 2H) due to strong coupling to the ³¹P nucleus (J ≈ 22 Hz). - Pyridine protons: Four distinct signals in the aromatic region (~7.1-8.5 ppm). |

| ¹³C NMR | - Ethoxy (CH₃): Signal at ~16 ppm (doublet, J ≈ 6 Hz). - Ethoxy (OCH₂): Signal at ~62 ppm (doublet, J ≈ 6 Hz). - Methylene bridge (P-CH₂-Py): Signal at ~35 ppm (doublet, J ≈ 140 Hz). - Pyridine carbons: Five signals in the aromatic region (~122-155 ppm). |

| ³¹P NMR | - A single resonance is expected in the range of δ 20-30 ppm (proton-decoupled). |

| FT-IR (cm⁻¹) | - P=O stretch: Strong absorption around 1250-1260 cm⁻¹. - P-O-C stretch: Strong absorption around 1020-1050 cm⁻¹. - C=N, C=C (Pyridine): Absorptions around 1590-1430 cm⁻¹. |

| Mass Spec. (ESI+) | - Expected [M+H]⁺ peak at m/z = 230.09. |

Reactivity and Applications

The unique combination of a phosphonate group and a pyridine ring imparts significant functionality, making this compound a valuable tool in different areas of chemical science.

Coordination Chemistry

Diethyl (pyridin-2-ylmethyl)phosphonate acts as an effective bidentate chelating ligand for a variety of transition metal ions[5].

-

Coordination Mode: It typically coordinates to a metal center through the nitrogen atom of the pyridine ring and the phosphoryl oxygen atom of the phosphonate group. This coordination forms a stable six-membered chelate ring[5].

-

Supramolecular Chemistry: The resulting metal complexes can participate in the formation of larger supramolecular structures through non-covalent interactions. These interactions are fundamental for designing materials with specific magnetic, optical, or electrical properties[5].

-

Biological Relevance: N-heterocyclic phosphonate complexes, particularly with platinum(II) and palladium(II), have been investigated for their significant antitumor activity[5]. The ligand structure plays a crucial role in the overall geometry and reactivity of the metal complex, influencing its biological efficacy.

Intermediate in Drug Development

This phosphonate is a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds. Its deprotonated form (carbanion) reacts with aldehydes or ketones to produce alkenes with high stereoselectivity.

-

Synthesis of Himbacine Analogs: A notable application is in the synthesis of himbacine analogs. These complex molecules are potent thrombin receptor antagonists, which are valuable for treating thrombotic, inflammatory, and atherosclerotic disorders[6]. The phosphonate is used to construct a key part of the molecular scaffold in a multi-step synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, diethyl (pyridin-2-ylmethyl)phosphonate presents several hazards.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

Diethyl (pyridin-2-ylmethyl)phosphonate is a compound of significant interest due to its dual functionality. As a chelating ligand, it provides access to a wide range of metal complexes with tunable properties relevant to materials science and medicinal inorganic chemistry. As a synthetic intermediate, its utility in C-P and C-C bond-forming reactions makes it indispensable for the construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Glowacki, G., et al. (n.d.). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand. ResearchGate. [Link]

-

Yong, K. H., et al. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. European Patent Office. [Link]

-

PubChem. (n.d.). Diethyl (pyridin-2-ylmethyl)phosphonate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

-

Wikipedia. (2023). Diethyl phosphite. [Link]

Sources

- 1. Diethyl (pyridin-2-ylmethyl)phosphonate | C10H16NO3P | CID 217993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 39996-87-7|Diethyl (pyridin-2-ylmethyl)phosphonate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. data.epo.org [data.epo.org]

Methodological & Application

Spectroscopic Characterization of Phosphonate Derivatives: An Application Guide for Researchers

Introduction: The Enduring Significance of Phosphonate Derivatives

Phosphonate derivatives, organophosphorus compounds defined by the robust C-P bond, represent a cornerstone of modern medicinal chemistry and materials science.[1] Their remarkable versatility is rooted in their ability to act as stable bioisosteres for phosphates and mimics for carboxylates, rendering them invaluable in drug design.[1] This has led to their successful application as antiviral agents, treatments for bone resorption disorders, and as herbicides.[1] Beyond the pharmaceutical realm, phosphonates are crucial as scale inhibitors, chelating agents, and in the development of novel materials.[2]

The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their application. This guide provides a comprehensive overview and detailed protocols for the spectroscopic characterization of phosphonate derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and Raman). Our focus is not merely on the procedural steps but on the underlying scientific rationale that informs experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural characterization of phosphonate derivatives in solution. The presence of the phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, provides a direct and highly informative handle for analysis.[3]

³¹P NMR Spectroscopy: The Primary Diagnostic Tool

Expertise & Experience: ³¹P NMR provides a direct window into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus, making it an excellent tool for identifying the type of phosphonate and monitoring reactions. The typical chemical shift range for phosphonate derivatives is broad, generally falling between 0 and +35 ppm, but can extend further depending on the specific structure.[4]

Trustworthiness: The interpretation of ³¹P NMR spectra is often straightforward due to the simplicity of the spectra, which are typically acquired with proton decoupling.[3] This eliminates complex splitting patterns from neighboring protons, resulting in sharp, single peaks for each unique phosphorus environment. However, for quantitative analysis, it is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]

Experimental Protocol: Quantitative ³¹P NMR of a Phosphonate Derivative

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the phosphonate derivative.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical; for phosphonic acids, polar solvents like D₂O or DMSO-d₆ are necessary. For phosphonate esters, less polar solvents like CDCl₃ are suitable.

-

For phosphonic acids, adjusting the pH of the D₂O solution with NaOH or HCl can be necessary to ensure complete dissolution and to study pH-dependent chemical shifts.[5]

-

Add a known amount of an internal standard (e.g., triphenyl phosphate) if precise quantification is required.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling.

-

Acquisition Time (at): 1.5 - 2.0 s.

-

Relaxation Delay (d1): 5-7 times the longest T₁ of the phosphorus nuclei. A longer delay is crucial for accurate quantification.

-

Pulse Width (p1): A 30-90° pulse. A 90° pulse provides the maximum signal for a single scan.

-

Number of Scans (ns): 64-256, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

Integrate the signals of interest and the internal standard for quantification.

-

¹H and ¹³C NMR Spectroscopy: Elucidating the Organic Scaffold

Expertise & Experience: While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR are essential for characterizing the organic portion of the molecule. The key feature in these spectra is the presence of heteronuclear coupling between ¹H/¹³C and ³¹P nuclei (J-coupling). These couplings provide valuable information about the connectivity of the molecule.[6]

Trustworthiness: The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei. One-bond couplings (¹JP-C) are the largest, followed by two-bond (²JP-H, ²JP-C) and three-bond (³JP-H, ³JP-C) couplings.[3] The observation of these couplings provides unambiguous evidence for the proximity of specific protons and carbons to the phosphonate group.[7]

Data Presentation: Typical NMR Data for Phosphonate Derivatives

| Parameter | Typical Value | Structural Information |

| ³¹P Chemical Shift (δ) | 0 to +35 ppm | Electronic environment of the phosphorus atom. |

| ¹JP-C | 125 - 180 Hz | Direct C-P bond. |

| ²JP-H (P-C-H) | 10 - 20 Hz | Protons on the α-carbon. |

| ²JP-C (P-O-C) | 5 - 10 Hz | Carbons in the ester group. |

| ³JP-H (P-O-C-H) | 5 - 15 Hz | Protons on the ester group carbons. |

Experimental Protocol: ¹H and ¹³C NMR of a Phosphonate Derivative

-

Sample Preparation: As described for ³¹P NMR. For ¹³C NMR, a higher sample concentration (30-50 mg) is often required.

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Standard single-pulse experiment.

-

Acquisition time: 2-4 s.

-

Relaxation delay: 1-2 s.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Standard single-pulse experiment with proton decoupling.

-

Acquisition time: 1-2 s.

-

Relaxation delay: 2-5 s.

-

Number of scans: 1024 or more, depending on concentration.

-

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential for ¹³C, Gaussian for ¹H).

-

Fourier transform, phase, and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of phosphonate derivatives and gaining structural information through fragmentation analysis. The choice of ionization technique is critical for successful analysis.

Electrospray Ionization (ESI) Mass Spectrometry

Expertise & Experience: ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile phosphonate derivatives, particularly phosphonic acids.[2] Due to the acidic nature of the phosphonate group, ESI is most effective in the negative ion mode, where deprotonated molecules [M-H]⁻ are readily formed.[2]

Trustworthiness: One of the challenges in ESI-MS of phosphonates is their potential for poor ionization efficiency. To overcome this, ion-pairing reagents such as N,N-dimethylhexylamine can be added to the mobile phase.[8] These reagents form adducts with the phosphonate, enhancing their hydrophobicity and improving their ionization in positive ion mode.[8] Chemical derivatization to introduce a permanently charged group can also significantly enhance sensitivity.[9]

Experimental Protocol: LC-ESI-MS of a Phosphonate Derivative

-

Sample Preparation:

-

Dissolve the phosphonate derivative in a suitable solvent (e.g., water, methanol, acetonitrile) to a concentration of 1-10 µg/mL.

-

For complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup.

-

-

LC-MS Parameters:

-

LC Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

ESI Source Parameters:

-

Ionization Mode: Negative ion mode is generally preferred.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Pressure: 30-50 psi.

-

Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 10 L/min at 300 °C).

-

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected [M-H]⁻ ion.

-

Analyze the mass spectrum to confirm the molecular weight.

-

Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information. Common fragmentation pathways include the loss of the organic substituents from the phosphorus atom.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Expertise & Experience: MALDI is another soft ionization technique that is particularly useful for the analysis of larger phosphonate-containing molecules, such as modified peptides or polymers. The choice of matrix is crucial for successful MALDI analysis.[10]

Trustworthiness: A significant challenge in MALDI-MS of phosphonates is potential signal suppression.[11] Derivatization techniques, such as using Phos-tag which specifically binds to phosphate monoesters, can enhance the detection of phosphorylated molecules.[12] For phosphopeptides, enrichment strategies using materials like zirconium phosphonate-modified surfaces can improve specificity and sensitivity.[13]

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR and Raman Spectroscopy

Expertise & Experience: The phosphonate group has several characteristic vibrational modes that can be observed in both FT-IR and Raman spectra. The P=O stretching vibration is typically a strong band in the IR spectrum, while the P-O-C and C-P vibrations are also readily identifiable.

Trustworthiness: FT-IR and Raman spectroscopy are complementary techniques.[14] Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. A combined analysis of both spectra provides a more complete vibrational characterization of the molecule.

Data Presentation: Characteristic Vibrational Frequencies for Phosphonates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| P=O Stretch | 1200 - 1260 | Strong | Medium |

| P-O-C Stretch (asymmetric) | 1020 - 1090 | Strong | Medium |

| P-O-C Stretch (symmetric) | 950 - 1050 | Medium | Strong |

| C-P Stretch | 650 - 800 | Medium-Weak | Medium |

| P-OH Stretch | 909 - 1040 | Medium | Weak |

Note: The exact positions of these bands can vary depending on the molecular structure and physical state of the sample.[15][16]

Experimental Protocol: FT-IR and Raman Spectroscopy of a Phosphonate Derivative

-

Sample Preparation:

-

FT-IR (ATR): Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

FT-IR (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Raman: Place the solid or liquid sample in a glass vial or NMR tube for analysis.

-

-

Instrument Parameters:

-

FT-IR:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Raman:

-

Laser Wavelength: 532 nm or 785 nm.

-

Laser Power: 10-100 mW (adjust to avoid sample degradation).

-

Integration Time: 1-10 seconds.

-

Number of Accumulations: 10-20.

-

-

-

Data Analysis:

-

Identify and assign the characteristic vibrational bands of the phosphonate group and other functional groups in the molecule.

-

Compare the experimental spectra with literature data or theoretical calculations for confirmation.

-

Integrated Spectroscopic Workflow

For a comprehensive and unambiguous characterization of a novel phosphonate derivative, an integrated approach is highly recommended. The following workflow illustrates how these techniques can be synergistically employed.

Conclusion

The spectroscopic characterization of phosphonate derivatives is a multifaceted process that requires a thoughtful and integrated approach. By leveraging the strengths of ³¹P, ¹H, and ¹³C NMR, mass spectrometry, and vibrational spectroscopy, researchers can achieve a comprehensive understanding of their molecular structure. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel phosphonate-based therapeutics and materials.

References

-

University of Southampton. (2024). University of Southampton Research Repository. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

- Frost, R. L., et al. (2012). Vibrational spectroscopic characterization of the phosphate mineral hureaulite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 917-921.

-

SPE International. (2018). Phosphonate Speciation - Challenges and Solutions. Retrieved from [Link]

-

MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

ACS Omega. (2023). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the phosphonate ligands. Retrieved from [Link]

-

Analytical Chemistry. (2009). Highly Specific Capture and Direct MALDI MS Analysis of Phosphopeptides by Zirconium Phosphonate on Self-Assembled Monolayers. Retrieved from [Link]

-

MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Retrieved from [Link]

-

Biotech Peptide. (n.d.). Why is it difficult to detect proteins using mass spectrometry with phosphate buffer systems? Is it because phosphate ions chelate with proteins?. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding chemical interaction between phosphonate-derivative molecules and silver surface cluster in SERS: a combined experimental and computational approach. Retrieved from [Link]

-

ResearchGate. (n.d.). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Retrieved from [Link]

-

PubMed. (2021). Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag. Retrieved from [Link]

-

ACS Publications. (2023). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphorus chemical shifts and coupling constants of the intermediates.... Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Publications. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Vibrational Study, Reinvestigation of the Crystal Structure of MgHPO4.3H2O and Calculated IR Frequencies for the PO4. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubMed. (1986). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Retrieved from [Link]

-

PubMed. (2005). Surface-enhanced Raman scattering studies on the interaction of phosphonate derivatives of imidazole, thiazole, and pyridine with a silver electrode in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions?. Retrieved from [Link]

-

ACS Publications. (1995). Vibrational Spectroscopic Studies of the Attachment Chemistry for Zirconium Phosphonate Multilayers at Gold and Germanium Surfaces. Retrieved from [Link]

-

MDPI. (2020). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Retrieved from [Link]

-

Reddit. (2020). Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)?. Retrieved from [Link]

-

JEOL. (n.d.). NM230005E. Retrieved from [Link]

-

YouTube. (2022). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). Retrieved from [Link]

-

Lincoln University Research Archive. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface-enhanced Raman Spectroscopy and Density Functional Theory Study of Glyphosate and Aminomethylphosphonic acid Using Silver Capped Silicon Nanopillars. Retrieved from [Link]

-

ACS Publications. (2018). Impact of Phosphorylation on the Mass Spectrometry Quantification of Intact Phosphoproteins. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Phosphorus NMR. Retrieved from [Link]

-

NIH. (2011). Studies on Quantitative Phosphopeptide Analysis by MALDI Mass Spectrometry Without Label, Chromatography or Calibration Curves. Retrieved from [Link]

-

ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. DSpace [researcharchive.lincoln.ac.nz]

- 6. jeol.com [jeol.com]

- 7. 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]

- 9. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Studies on Quantitative Phosphopeptide Analysis by MALDI Mass Spectrometry Without Label, Chromatography or Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repositorio.ufop.br [repositorio.ufop.br]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Diethyl (pyridin-2-ylmethyl)phosphonate in Catalytic Applications

Introduction: The Strategic Advantage of a Bifunctional Ligand

In the landscape of homogeneous catalysis, the design and selection of ligands are of paramount importance, directly influencing the reactivity, selectivity, and stability of the metallic center. Diethyl (pyridin-2-ylmethyl)phosphonate emerges as a compelling ligand, particularly for palladium-catalyzed cross-coupling reactions. Its structure is a deliberate convergence of two key functionalities: a soft phosphonate donor and a hard pyridyl nitrogen donor. This hard-soft donor combination allows for versatile coordination to metal centers, such as palladium(II), and offers a unique electronic and steric profile that can be leveraged to enhance catalytic efficiency.

The pyridyl moiety provides a robust binding site to the metal, while the phosphonate group, with its distinct electronic properties compared to traditional phosphine ligands, can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination—key steps in many catalytic cycles.[1] Furthermore, the bidentate chelation of this ligand can impart significant stability to the catalytic species, potentially reducing catalyst decomposition and allowing for lower catalyst loadings. These attributes position diethyl (pyridin-2-ylmethyl)phosphonate as a valuable tool for researchers in organic synthesis and drug development, particularly in the context of constructing complex molecular architectures.

Synthesis and Coordination Chemistry

The synthesis of diethyl (pyridin-2-ylmethyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction.[2] This well-established method involves the reaction of 2-(chloromethyl)pyridine with triethyl phosphite. The reaction proceeds through a quaternized phosphonium intermediate, which then undergoes dealkylation to afford the desired phosphonate.

The coordination chemistry of diethyl (pyridin-2-ylmethyl)phosphonate has been investigated, revealing its capacity to act as a bidentate ligand. X-ray crystallographic studies of its copper(II) complex have shown that it coordinates through the pyridyl nitrogen and the phosphoryl oxygen, forming a stable six-membered chelate ring.[1] This bidentate coordination mode is anticipated to be similar with palladium(II), forming a stable complex that can serve as a precatalyst in cross-coupling reactions.

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol for a Model Suzuki-Miyaura Coupling

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Diethyl (pyridin-2-ylmethyl)phosphonate

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, degassed

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%), diethyl (pyridin-2-ylmethyl)phosphonate (0.04 mmol, 2 mol%), aryl halide (2.0 mmol), arylboronic acid (2.4 mmol), and potassium carbonate (4.0 mmol).

-

Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

| Parameter | Condition | Rationale |

| Catalyst Loading | 1 mol% Pd(OAc)₂ | A typical loading for efficient catalysis. |

| Ligand Loading | 2 mol% | Ensures formation of the active L₂Pd(0) species. |

| Base | K₂CO₃ (2 equivalents) | A common and effective base for Suzuki couplings. |

| Solvent | Toluene/Water (5:1) | Biphasic system to dissolve all reactants. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction. |

Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. [3]The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity.

Causality Behind Experimental Choices:

-

Catalyst System: As with the Suzuki-Miyaura coupling, a Pd(OAc)₂/diethyl (pyridin-2-ylmethyl)phosphonate system is a suitable choice.

-

Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is typically employed.

Caption: Generalized Catalytic Cycle for the Heck Coupling.

Protocol for a Model Heck Coupling

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Diethyl (pyridin-2-ylmethyl)phosphonate

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., methyl acrylate)

-

Triethylamine (Et₃N)

-

N,N-dimethylformamide (DMF)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and diethyl (pyridin-2-ylmethyl)phosphonate (0.02 mmol, 2 mol%).

-

Add DMF (5 mL) and stir for 10 minutes at room temperature.

-

Add the aryl halide (1.0 mmol), alkene (1.2 mmol), and triethylamine (1.5 mmol).

-

Heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the substituted alkene.

| Parameter | Condition | Rationale |

| Catalyst Loading | 1 mol% Pd(OAc)₂ | Standard loading for Heck reactions. |

| Ligand Loading | 2 mol% | Promotes catalyst stability and activity. |

| Base | Et₃N (1.5 equivalents) | Acts as a scavenger for the generated acid. |

| Solvent | DMF | A polar aprotic solvent suitable for Heck couplings. |

| Temperature | 100-120 °C | Ensures a reasonable reaction rate. |

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of palladium catalysis and are designed to be self-validating. The progress of the reactions can be monitored by standard analytical techniques such as TLC and GC, allowing for real-time assessment of catalyst performance. The expected products are known compounds, and their identity and purity can be confirmed by NMR spectroscopy and mass spectrometry. Any deviation from the expected outcome, such as low conversion or the formation of byproducts, would prompt a systematic optimization of reaction parameters (e.g., temperature, base, solvent), which is a standard practice in chemical research.

Conclusion

Diethyl (pyridin-2-ylmethyl)phosphonate represents a strategically designed ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and chelating properties offer the potential for high catalytic activity and stability. The provided protocols for Suzuki-Miyaura and Heck couplings serve as a robust starting point for researchers to explore the utility of this ligand in their synthetic endeavors. As with any catalytic system, optimization for specific substrates is encouraged to achieve the best possible results.

References

Sources

Application Notes & Protocols: A Guide to the Synthesis of α,β-Unsaturated Compounds Using Phosphonate Reagents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of α,β-Unsaturated Carbonyls and the Power of the Horner-Wadsworth-Emmons Reaction

The α,β-unsaturated carbonyl moiety is a cornerstone structural motif in organic chemistry, prevalent in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties make it a versatile synthetic intermediate, amenable to a wide range of transformations. Consequently, the stereoselective synthesis of α,β-unsaturated compounds, particularly esters, ketones, and amides, is a critical task in modern organic synthesis and drug development.[1][2]

Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly reliable method for creating carbon-carbon double bonds.[1][3] This reaction utilizes a stabilized phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate byproduct.[4]

This guide provides an in-depth exploration of the HWE reaction, from its mechanistic underpinnings and stereochemical control to detailed, field-proven protocols and troubleshooting advice.

Key Advantages of the HWE Reaction:

Compared to the classical Wittig reaction, the HWE olefination offers several distinct advantages:

-

Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of electrophiles, including sterically hindered ketones.[5][6]

-

Simplified Purification: The primary byproduct is a dialkyl phosphate salt, which is typically water-soluble and easily removed during aqueous workup, greatly simplifying product purification.[4][7]

-

Stereochemical Predictability: The standard HWE reaction exhibits a strong thermodynamic preference for the formation of (E)-alkenes, providing excellent stereoselectivity.[7][8] Furthermore, specific modifications have been developed to furnish (Z)-alkenes with high fidelity.[5][9]

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the HWE reaction is a direct consequence of the reaction mechanism, which proceeds through several key steps.[8][9] Understanding this mechanism is paramount for predicting and controlling the geometry of the resulting alkene.

The Reaction Pathway

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, NaOMe, KHMDS) to form a resonance-stabilized phosphonate carbanion.[5][8][10]

-

Nucleophilic Addition: The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates.[5][8]

-

Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: This cyclic intermediate collapses, breaking the C-P and C-O bonds to form the final alkene product and the dialkyl phosphate byproduct.[10]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Achieving Stereoselectivity

-

The thermodynamic preference for (E)-Alkenes: In the standard HWE reaction, the steps leading to the oxaphosphetane are reversible. The transition state leading to the (E)-alkene is lower in energy due to reduced steric hindrance between the R groups, making it the thermodynamically favored product.[5] This high (E)-selectivity is a hallmark of the reaction, particularly with aldehydes and stabilized phosphonates (e.g., phosphonoacetates).

-

The Still-Gennari Modification for (Z)-Alkenes: Achieving high (Z)-selectivity requires circumventing the thermodynamic equilibrium. The Still-Gennari modification accomplishes this by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C).[11] These conditions accelerate the rate of elimination from the kinetically favored syn-intermediate, making the initial addition effectively irreversible and locking in the (Z)-geometry.[11]

Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, strong bases, and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for (E)-Selective HWE Reaction

This protocol describes a typical procedure for the synthesis of methyl (E)-4-methoxycinnamate.[12]

Materials:

-

Trimethyl phosphonoacetate

-

Sodium methoxide (25 wt% in methanol)

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Anhydrous methanol

-

5 mL round-bottom flask with stir bar

-

Rubber septum and vent needle

-

Syringes and needles

Procedure:

-

Reaction Setup: Place a magnetic stir bar into a flame-dried 5 mL round-bottom flask. Under an inert atmosphere (N₂ or Ar), add anhydrous methanol (1.0 mL), followed by 25 wt% sodium methoxide in methanol (0.40 mL). Finally, add trimethyl phosphonoacetate (0.43 mL).[12]

-

Ylide Formation: Seal the flask with a rubber septum, insert a vent needle, and stir the mixture at room temperature until a homogeneous solution is formed. This step generates the phosphonate carbanion.

-

Aldehyde Preparation: In a separate small, dry test tube, dissolve p-anisaldehyde (0.20 mL) in anhydrous methanol (0.50 mL).[12]

-

Addition: Using a 1 mL syringe, draw up the aldehyde solution. Carefully pierce the septum on the reaction flask and add the aldehyde solution dropwise over 10 minutes to the stirring carbanion solution.[12]

-

Scientist's Note: Slow, dropwise addition is crucial to control the reaction exotherm and prevent side reactions.

-

-

Reaction: Allow the reaction to stir at room temperature for 1 hour. The formation of a precipitate (the sodium phosphate byproduct) and a color change to brown may be observed.[12]

-

Workup:

-

Remove the septum and add deionized water (2 mL) to the reaction mixture to quench the reaction and dissolve the phosphate salts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl (5 mL) and then brine (5 mL).[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure (E)-alkene.

Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction

This protocol provides a general framework for achieving (Z)-olefins.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (or other electron-withdrawing phosphonate)

-

Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.5 M in toluene)

-

18-crown-6

-

Aldehyde substrate

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and inert atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 18-crown-6 (2.0-5.0 equivalents). Add anhydrous THF to dissolve it.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add the KHMDS solution (1.1-1.5 equivalents) via syringe and stir the mixture for 20 minutes at -78 °C.[5]

-

Carbanion Formation: Add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.0-1.2 equivalents) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours.[5]

-

Scientist's Note: Maintaining the low temperature is critical for kinetic control and high (Z)-selectivity. Allowing the reaction to warm prematurely will lead to erosion of the Z:E ratio.

-

-

Quenching and Workup:

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[5]

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Selectivity

The choice of reagents and conditions significantly impacts the outcome. The following table summarizes expected results for various substrates.

| Phosphonate Reagent | Aldehyde/Ketone | Base/Solvent/Temp | Predominant Product | Typical Z:E Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | NaH / THF / RT | (E)-Ethyl cinnamate | < 5:95 |

| Triethyl phosphonoacetate | Cyclohexanone | NaH / DME / Reflux | (E)-Ethyl cyclohexylideneacetate | N/A (Exocyclic) |

| Trimethyl phosphonoacetate | 3-Phenylpropanal | NaOMe / MeOH / RT | (E)-Methyl 5-phenyl-2-pentenoate | ~10:90 |

| Bis(trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-c-6 / THF / -78°C | (Z)-Ethyl cinnamate | > 95:5 |

| Bis(trifluoroethyl) phosphonoacetate | 3-Phenylpropanal | KHMDS, 18-c-6 / THF / -78°C | (Z)-Methyl 5-phenyl-2-pentenoate | > 90:10 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (e.g., NaH exposed to air). 2. Wet solvent or reagents. 3. Insufficiently acidic phosphonate for the base used. | 1. Use fresh, high-quality base. 2. Ensure all glassware is flame-dried and solvents are rigorously dried. 3. Use a stronger base (e.g., n-BuLi, KHMDS) for less activated phosphonates. |

| Poor Stereoselectivity (in E-HWE) | 1. Reaction temperature too low. 2. Use of Li⁺ salts which can interfere with equilibration. | 1. Allow the reaction to run at room temperature or gently heat to ensure thermodynamic equilibrium is reached. 2. Use Na⁺ or K⁺ bases (NaH, KHMDS) instead of Li⁺ bases (n-BuLi, LDA). |

| Poor Stereoselectivity (in Z-HWE) | 1. Reaction temperature too high. 2. Insufficiently electron-withdrawing phosphonate. 3. Absence of crown ether. | 1. Strictly maintain the temperature at -78°C throughout the addition and reaction. 2. Use phosphonates with highly electron-withdrawing groups (e.g., trifluoroethyl, hexafluoroisopropyl).[11] 3. Ensure 18-crown-6 is added to sequester the K⁺ cation, preventing unwanted side equilibria. |

| Difficult Purification | 1. Emulsion during aqueous workup. 2. Phosphate byproduct co-eluting with the product. | 1. Add more brine or a small amount of the organic solvent to break the emulsion.[13] 2. Ensure thorough aqueous washes to remove the water-soluble phosphate. If issues persist, consider using a more polar solvent system for chromatography. |

Conclusion

The Horner-Wadsworth-Emmons reaction is an indispensable tool for the stereoselective synthesis of α,β-unsaturated compounds. Its reliability, operational simplicity, and the ease of purification make it a preferred method in both academic research and industrial drug development. By understanding the underlying mechanism and carefully selecting the appropriate phosphonate reagent and reaction conditions, chemists can exert precise control over the geometry of the resulting olefin, enabling the efficient construction of complex molecular architectures.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth. 2011, 88, 233. Available from: [Link]

-

Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414-15435. Available from: [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction. (2020). Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Rachoń, J., et al. (2021). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 86(10), 7113-7123. Available from: [Link]

- Takeda, T. (Ed.). (2004).

-

ResearchGate. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). Available from: [Link]

-

Slanina, T. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2795. Available from: [Link]

-

Dembinski, R., et al. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Molecules, 23(10), 2449. Available from: [Link]

-

Maulide, N., et al. (2017). A three-membered ring approach to carbonyl olefination. Nature Communications, 8(1), 1033. Available from: [Link]

- Postigo, A., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(5), 708-731.

-

Rachoń, J., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7058. Available from: [Link]

-

University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate. Available from: [Link]

- Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223.

-

YouTube. The Horner-Wadsworth-Emmons Reaction. (2021). Available from: [Link]

-

Preprints.org. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Available from: [Link]

-

Reddit. Question about Horner-Wadsworth-Emmons workup. (2011). Available from: [Link]

-

Chemistry Stack Exchange. Why is the Still-Gennari reaction Z-selective? (2016). Available from: [Link]

-

YouTube. The Horner-Emmons Reaction. (2016). Available from: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 13. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Safe Handling and Disposal of Phosphonate Reagents

Welcome to the Technical Support Center for the safe handling and disposal of phosphonate reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing these versatile yet potentially hazardous compounds. Our goal is to equip you with the knowledge to work safely, mitigate risks, and ensure proper environmental stewardship.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling of phosphonate reagents.

Q1: What are the primary hazards associated with phosphonate reagents?

A1: The hazards of phosphonate reagents can vary significantly depending on their specific chemical structure. However, common hazards include:

-

Corrosivity: Many phosphonic acids are corrosive and can cause severe skin burns and eye damage upon contact.[1]

-

Irritation: Even in lower concentrations or as ester derivatives, phosphonates can be irritants to the skin, eyes, and respiratory tract.[2][3] Inhalation of dust from solid phosphonates is a particular concern.[3]

-

Reactivity: While generally stable, some phosphonate reagents can undergo hazardous reactions. For instance, they are susceptible to hydrolysis under both acidic and basic conditions, which can sometimes be vigorous.[4][5] They are also incompatible with strong oxidizing agents.[2]

-

Toxicity: While the acute toxicity of many phosphonates is considered low to moderate for aquatic life, ingestion can be harmful to humans.[4][6] Some phosphonic acids are classified as harmful if swallowed.[6]

Q2: What is the minimum Personal Protective Equipment (PPE) I should wear when handling phosphonate reagents?

A2: The minimum required PPE for handling phosphonate reagents includes:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[3][7]

-

Hand Protection: Chemically resistant gloves are essential. Nitrile rubber gloves are often suitable for incidental contact, but it is crucial to consult the specific reagent's Safety Data Sheet (SDS) and glove manufacturer's compatibility charts for extended use.[2][3]

-

Protective Clothing: A lab coat is standard. For larger scale operations or when handling highly corrosive phosphonates, a chemical-resistant apron is recommended.[3][7]

-

Respiratory Protection: When working with solid phosphonates that can generate dust, or when there is a risk of aerosol formation, a respirator may be necessary, especially in areas with inadequate ventilation.[3]

Q3: How should I properly store phosphonate reagents in the laboratory?

A3: Proper storage is critical to maintaining the stability and safety of phosphonate reagents:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

-

Keep containers tightly closed to prevent moisture absorption, which can lead to hydrolysis.[1] Some reagents may need to be stored under an inert atmosphere like nitrogen.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents.[2]

-

Do not store in metal containers unless specified by the manufacturer, as some phosphonic acids can be corrosive to metals.[8]

Q4: Can I dispose of small amounts of phosphonate waste down the drain?

A4: No, it is generally not recommended to dispose of phosphonate waste down the drain. Phosphonates can act as chelating agents, which can mobilize heavy metals in plumbing systems and interfere with wastewater treatment processes.[4] Furthermore, their impact on aquatic ecosystems is a growing environmental concern.[9] All phosphonate waste should be collected and disposed of as hazardous chemical waste according to your institution's and local regulations.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for specific scenarios you may encounter during your experiments.

Guide 1: Managing a Phosphonate Reagent Spill

Scenario: You've spilled a small amount of a liquid phosphonate reagent on the lab bench.

Causality: Spills can occur due to improper handling, equipment failure, or accidental knocking over of containers. The immediate concern is to prevent exposure and the spread of contamination.

Experimental Protocol: Small Spill Cleanup

-